6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide
Overview
Description
6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide is a chemical compound with the empirical formula C12H9O2P . It has a molecular weight of 216.17 . This compound is used to prepare 6-hydroxyalkyl/aryl substituted derivatives .
Molecular Structure Analysis
The molecular structure of 6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide consists of a phosphorus atom bonded to an oxygen atom and a dibenzoxaphosphorin ring . The InChI code for this compound is 1S/C12H9O2P/c13-15-12-8-4-2-6-10 (12)9-5-1-3-7-11 (9)14-15/h1-8,15H .Physical And Chemical Properties Analysis
6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide is a solid at room temperature . It has a melting point of 119°C . The boiling point is 399.7°C at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Properties
6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide, also known as DOPO, is a versatile compound in chemical synthesis. Ávila-Zárraga et al. (2017) discussed its one-pot synthesis process, which is advantageous due to its simplicity and the absence of a need for an inert atmosphere, indicating its potential for efficient large-scale production (Ávila-Zárraga et al., 2017). Wagner et al. (2012) explored the spectral assignment of DOPO and its derivatives using NMR and quantum chemical calculations, providing a foundation for understanding its chemical properties (Wagner et al., 2012).
Flame Retardant Properties
DOPO and its derivatives have been researched for their flame retardant properties. Hirsch et al. (2016) assessed the toxicological profile of novel DOPO derivatives, suggesting their potential as replacements for phased-out flame retardants (Hirsch et al., 2016). Furthermore, Mengyang et al. (2022) demonstrated the enhanced flame retardant properties of silicone rubber blends when incorporating a DOPO-based flame retardant, highlighting its application in improving material safety (Mengyang et al., 2022).
Reactivity and Derivatization
The reactivity of DOPO has been a focus of research as well. Beletskaya et al. (2004) investigated the arylation and alkylation of DOPO at the phosphorus atom, exploring its potential for creating various derivatives (Beletskaya et al., 2004). Rakotomalala et al. (2012) synthesized a novel 6-mercapto-6H-dibenzo[c,e][1,2]oxaphosphinine 6-sulfide, demonstrating its capability for thiol-ene chemistry (Rakotomalala et al., 2012).
Applications in Polymer Chemistry
DOPO's utility in polymer chemistry is also notable. Lin et al. (2016) synthesized a phosphinated biphenol derivative of DOPO for use in high-performance, flame-retardant epoxy thermosets (Lin et al., 2016). Müller et al. (2013) created star-shaped phosphorus-containing flame retardants based on acrylates for epoxy resins, incorporating DOPO to enhance flame retardancy (Müller et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzo[c][2,1]benzoxaphosphinin-6-ium 6-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2P/c13-15-12-8-4-2-6-10(12)9-5-1-3-7-11(9)14-15/h1-8H/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSWCPPGLRSPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[P+](=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044563 | |
Record name | 6H-Dibenzo[c,e][1,2]oxaphosphinine 6-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide | |
CAS RN |
35948-25-5 | |
Record name | 6H-Dibenz(c,e)(1,2)oxaphosphorin, 6-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035948255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6H-Dibenzo[c,e][1,2]oxaphosphinine 6-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6H-dibenz[c,e][1,2]oxaphosphorin 6-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6H-DIBENZ(C,E)(1,2)OXAPHOSPHORIN, 6-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63LTW1C2TR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.